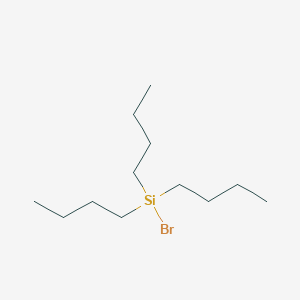

Bromo(tributyl)silane

Description

Significance of Organosilicon Reagents in Modern Organic Synthesis

Organosilicon compounds, characterized by a silicon-carbon bond, are vital in organic synthesis for their versatility. numberanalytics.compageplace.de They function as reagents, catalysts, and intermediates in a wide array of reactions, including cross-coupling and hydrosilylation. numberanalytics.com Their ability to form stable silicon-carbon bonds has paved the way for the synthesis of complex molecules. numberanalytics.com

Key properties that make organosilicon compounds valuable in organic synthesis include:

Stability: The stability of silicon-carbon bonds allows for the creation of intricate molecules without the risk of decomposition. numberanalytics.com

Reactivity: These compounds can be engineered to be highly reactive, making them suitable for diverse chemical reactions. numberanalytics.com

Selectivity: The use of organosilicon compounds can improve the selectivity of reactions, thereby minimizing the formation of unwanted byproducts. numberanalytics.com

One of the most notable applications of organosilicon compounds is as protecting groups in organic synthesis. numberanalytics.com These groups temporarily mask the reactivity of a functional group, enabling selective reactions on other parts of a molecule. numberanalytics.com Organosilicon compounds are also instrumental in cross-coupling reactions, which are essential for forming complex molecules from simpler fragments. numberanalytics.com Furthermore, their low toxicity and stability in the presence of air and moisture make them advantageous compared to other organometallic reagents. benthamdirect.com

Strategic Importance of Halosilanes as Synthetic Intermediates and Reagents

Halosilanes are organosilicon compounds where one or more halogen atoms are bonded to a silicon atom. alfa-chemistry.com They serve as crucial intermediates in the preparation of silicone polymers and other silicon-functional materials. alfa-chemistry.com The reactivity of the silicon-halogen bond makes halosilanes valuable starting materials for forming various chemical bonds, particularly silicon-oxygen bonds, due to the high strength of the Si-O bond. open.ac.uk

The synthesis of halosilanes can be achieved through several methods, including the reaction of hydrosilanes with copper(II)-based reagents or through palladium- or nickel-catalyzed hydride-halogen exchange reactions. researchgate.net These methods allow for the selective production of various halosilanes. researchgate.net Chlorosilanes, a subset of halosilanes, are frequently used as precursors for medical-grade silicones and in the formation of self-assembled monolayers in surface science and nanotechnology. alfa-chemistry.com The development of efficient methods for creating siloxane (Si-O-Si) bonds, often from halosilanes, is an area of active research. researchgate.net

Overview of Bromo(tributyl)silane's Role in Chemical Transformations

This compound, a member of the halosilane family, is a versatile reagent in organic synthesis. It is utilized in various chemical transformations, often as a silylating agent. For instance, it reacts with bromo-trifluoro-methane to produce tributyl-trifluoromethyl-silane. alfa-chemistry.com

The tributylsilyl group can be introduced to protect functional groups or to act as a bulky substituent that directs the stereochemical outcome of a reaction. While specific research on this compound is less common than for its chloro- or trimethylsilyl (B98337) analogues, its reactivity patterns are generally predictable based on the established chemistry of other bromosilanes and tributylsilyl compounds. The principles of its reactivity are rooted in the polar and labile silicon-bromine bond, which allows for nucleophilic substitution at the silicon center. This reactivity is fundamental to its application in creating more complex organosilane and organosilicon structures.

Structure

3D Structure

Properties

IUPAC Name |

bromo(tributyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27BrSi/c1-4-7-10-14(13,11-8-5-2)12-9-6-3/h4-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIRUTWLZGUITFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Si](CCCC)(CCCC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27BrSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10555995 | |

| Record name | Bromo(tributyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10555995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2116-80-5 | |

| Record name | Bromo(tributyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10555995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies of Bromo Tributyl Silane

Direct Halogenation Approaches for Trialkylbromosilane Synthesis

Direct halogenation stands as a fundamental approach for the synthesis of trialkylbromosilanes, including Bromo(tributyl)silane. This method typically involves the reaction of a trialkylsilane with a brominating agent, proceeding through a free-radical chain mechanism. This process is generally initiated by ultraviolet (UV) light or a radical initiator.

The reaction of a trialkylsilane, such as tributylsilane (B1588627), with elemental bromine (Br₂) is a primary example of direct halogenation. The mechanism involves the homolytic cleavage of the bromine molecule to form bromine radicals, which then abstract a hydrogen atom from the silicon, generating a silyl (B83357) radical. This silyl radical subsequently reacts with another molecule of bromine to yield the desired this compound and a new bromine radical, thus propagating the chain reaction.

Another widely employed reagent for direct bromination is N-Bromosuccinimide (NBS). missouri.edumasterorganicchemistry.comyoutube.comorganic-chemistry.org NBS is often preferred over elemental bromine as it is a crystalline solid that is easier and safer to handle. The reaction with NBS is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄), often with the addition of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or under photochemical conditions. missouri.edu The Wohl-Ziegler reaction specifically refers to the allylic or benzylic bromination using NBS, but the principles of radical initiation and propagation are applicable to the bromination of the Si-H bond in trialkylsilanes. missouri.eduresearchgate.net

The general reaction scheme for the direct bromination of tributylsilane can be represented as follows:

(C₄H₉)₃SiH + Br₂ → (C₄H₉)₃SiBr + HBr

or

(C₄H₉)₃SiH + NBS → (C₄H₉)₃SiBr + Succinimide

Below is a table summarizing the key aspects of these direct halogenation methods.

| Reagent | Initiator | Solvent | Key Features |

| Bromine (Br₂) | UV light or Heat | Carbon tetrachloride (CCl₄) or other inert solvents | Direct and fundamental method. |

| N-Bromosuccinimide (NBS) | AIBN, Benzoyl Peroxide, or UV light | Carbon tetrachloride (CCl₄) | Milder and safer alternative to Br₂. |

Novel Synthetic Strategies for this compound Preparation

Beyond direct halogenation, several novel synthetic strategies have been developed for the preparation of trialkylbromosilanes, which can be applied to the synthesis of this compound. These methods often offer advantages in terms of selectivity, milder reaction conditions, or the use of different starting materials.

One such approach is halogen exchange , where a different trialkylhalosilane, such as Chloro(tributyl)silane, is converted to this compound. This is typically achieved by reacting the chlorosilane with a bromide salt, such as sodium bromide or magnesium bromide. societechimiquedefrance.fr The reaction is often carried out in a solvent like acetonitrile (B52724) or diethyl ether. The efficiency of the exchange process can be influenced by the choice of solvent and the nature of the cation in the bromide salt.

Another innovative method involves the reaction of a hexaalkyldisiloxane with a phosphorus bromide. For instance, a patented method describes the synthesis of bromotrimethylsilane (B50905) from hexamethyldisiloxane (B120664) and phosphorus tribromide. By analogy, hexa-n-butyldisiloxane could potentially be used as a precursor for this compound.

More recently, photocatalytic methods have emerged as a promising strategy for the synthesis of functionalized silanes, including halosiloanes. These methods often utilize a photocatalyst to generate silyl radicals from hydrosilanes under mild conditions, which can then be trapped by a halogen source.

The following table provides an overview of these novel synthetic strategies.

| Method | Starting Material | Reagents | Potential Advantages |

| Halogen Exchange | Chloro(tributyl)silane | Sodium bromide, Magnesium bromide | Utilizes a readily available starting material. |

| Disiloxane Cleavage | Hexa-n-butyldisiloxane | Phosphorus tribromide | Avoids the use of elemental bromine. |

| Photocatalysis | Tributylsilane | Photocatalyst, Bromine source | Mild reaction conditions. |

Green Chemistry and Sustainable Synthesis Routes for Halosilanes

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds, including halosilanes, to reduce their environmental impact. Key areas of focus include the use of greener solvents, the development of solvent-free reaction conditions, and the use of catalytic methods to improve efficiency and reduce waste.

Ionic liquids have been explored as environmentally benign solvent alternatives to volatile organic compounds (VOCs) in various chemical reactions, including those involving organosilanes. mdpi.comdcu.iescispace.comresearchgate.netdntb.gov.ua Their low vapor pressure, thermal stability, and tunable properties make them attractive candidates for replacing traditional solvents like carbon tetrachloride in halogenation reactions. Research has shown that ionic liquids can act as effective media for catalytic processes involving silanes. mdpi.com

Solvent-free synthesis represents another significant advancement in green chemistry. cmu.edursc.orgacgpubs.orgresearchgate.netgrowingscience.com Conducting reactions without a solvent minimizes waste, simplifies purification processes, and can lead to improved reaction rates. The bromination of various organic substrates has been successfully carried out under solvent-free conditions, often with the aid of microwave irradiation or by using solid-supported reagents. acgpubs.org These approaches could potentially be adapted for the synthesis of this compound.

The development of catalytic methods for the synthesis of trialkylbromosilanes is also a key aspect of sustainable synthesis. Catalytic processes can reduce the amount of reagents required and can lead to higher selectivity, thereby minimizing the formation of byproducts. While direct halogenation often proceeds via a radical chain mechanism that does not require a catalyst in the traditional sense, the development of catalytic systems that can activate the Si-H bond under milder conditions is an active area of research.

The table below summarizes some green and sustainable approaches applicable to the synthesis of halosilanes.

| Green Approach | Description | Potential Benefits for this compound Synthesis |

| Use of Ionic Liquids | Replacing volatile organic solvents with ionic liquids. | Reduced solvent emissions, potential for catalyst recycling. |

| Solvent-Free Reactions | Conducting the synthesis without a solvent medium. | Reduced waste, simplified workup, potential for energy savings. |

| Catalytic Methods | Employing catalysts to facilitate the reaction. | Increased efficiency, higher selectivity, milder reaction conditions. |

Reactivity and Mechanistic Investigations of Bromo Tributyl Silane

Electrophilic and Nucleophilic Reactivity of the Silicon-Bromine Bond

The Silicon-Bromine (Si-Br) bond in bromo(tributyl)silane is central to its chemical behavior. The silicon atom, being less electronegative than bromine, bears a partial positive charge, rendering it an electrophilic center. This electrophilicity allows the silicon atom to be attacked by various nucleophiles, leading to the displacement of the bromide ion. This reactivity is a cornerstone of silylation reactions, where the tributylsilyl group is transferred to a nucleophilic substrate.

Conversely, while less common, the bromine atom can exhibit nucleophilic character under specific conditions, although the primary reactivity profile of the molecule is dominated by the electrophilicity of the silicon center. The Si-Br bond's polarity and the ability of silicon to stabilize a positive charge in the β-position through hyperconjugation are key factors governing its reaction pathways. wikipedia.org The strength of the carbon-silicon bond is comparable to that of an acetamide (B32628) substituent, influencing the regioselectivity of electrophilic additions to unsaturated silanes. wikipedia.org

In the context of nucleophilic activation, reagents like fluorides, hydroxides, or carbonates can interact with halosilanes to form a hypervalent, pentacoordinate silicon species. whiterose.ac.uk This activation increases the nucleophilicity of the groups attached to the silicon, enabling subsequent reactions. While often discussed in the context of Hiyama cross-coupling with fluorosilanes, this principle of nucleophilic activation is a general feature of halosilane chemistry. whiterose.ac.uk

Radical Reaction Pathways Initiated by this compound

This compound can participate in radical reactions, primarily through the homolytic cleavage of the Si-Br bond or by reacting with other radical species. Silyl (B83357) radicals can be generated from various precursors and are valuable intermediates in organic synthesis. mdpi.com

One common method for generating silyl radicals is the reaction of a hydrosilane with a radical initiator. researchgate.net These silyl radicals can then, for example, abstract a halogen atom from an alkyl halide to propagate a radical chain reaction. researchgate.net This suggests a pathway where this compound could react with a carbon-centered radical.

Alternatively, initiation of a radical process, for instance with a peroxide, can lead to the formation of a silyl radical which then participates in subsequent steps. researchgate.net Acyl radicals, for example, can be generated from various precursors under mild, visible-light photoredox conditions and participate in a range of transformations. nih.gov While direct initiation by this compound is less common than with hydrosilanes, its Si-Br bond can be cleaved under appropriate energetic conditions (e.g., photolysis) or by reaction with potent radical species, making it a potential participant in radical chain processes. The formation of a tributylsilyl radical would allow it to engage in addition reactions to multiple bonds or in homolytic substitution (SH2) reactions at other centers.

This article explores the diverse reactivity of this compound, a key organosilicon compound. The discussion is focused on its involvement in photoredox catalysis, reactions with Lewis acids and organometallic species, and its role in electrochemical transformations.

Applications of Bromo Tributyl Silane in Advanced Chemical Synthesis

Bromo(tributyl)silane in Silyl (B83357) Enol Ether Formation and Further Transformations

Silyl enol ethers are pivotal intermediates in organic synthesis, serving as enolate equivalents in a multitude of carbon-carbon bond-forming reactions. wikipedia.org The strategic use of this compound allows for their controlled synthesis and subsequent participation in powerful cyclization reactions.

Regio- and Stereoselective Synthesis of Silyl Enol Ethers

The synthesis of silyl enol ethers from enolizable carbonyl compounds can be achieved with high levels of regio- and stereocontrol. nih.gov While general methods often employ trimethylsilyl (B98337) chloride or triflate, the principles of their formation are instructive. wikipedia.org For instance, the choice of base and reaction conditions can dictate the formation of either the kinetic or thermodynamic silyl enol ether from an unsymmetrical ketone. wikipedia.org Strong, sterically hindered bases like lithium diisopropylamide (LDA) at low temperatures favor the formation of the less substituted (kinetic) silyl enol ether, whereas weaker bases such as triethylamine (B128534) promote the formation of the more substituted (thermodynamic) product. wikipedia.org

Recent advancements have focused on developing even more refined methods. For example, nickel-catalyzed chain walking has been utilized for the Z-selective synthesis of silyl enol ethers from remote ketones. nih.gov This remote functionalization strategy is compatible with both aliphatic and aromatic ketones. nih.gov Another approach involves the radical bromination of silyl enol ethers to generate α-bromoenones, which are valuable synthetic intermediates. nih.gov

| Method | Key Features | Selectivity |

| Base-mediated silylation | Choice of base (e.g., LDA vs. triethylamine) directs regioselectivity. wikipedia.org | Kinetic vs. Thermodynamic |

| Nickel-catalyzed chain walking | Remote functionalization of ketones to form Z-silyl enol ethers. nih.gov | Z-selective |

| Radical bromination | One-pot conversion of silyl enol ethers to α-bromoenones. nih.gov | α-bromination |

| Brook rearrangement | Regio- and stereoselective synthesis of fully substituted silyl enol ethers. nih.govresearchgate.net | High stereoselectivity |

Silyl Enol Ether Prins Cyclization Chemistry

The Prins cyclization, a powerful tool for the construction of tetrahydropyran (B127337) rings, can be effectively initiated using silyl enol ethers. A diastereoselective synthesis of cis-2,6-disubstituted tetrahydropyran-4-ones has been developed, where a key step involves a silyl enol ether Prins cyclization. nih.gov This reaction is triggered by the condensation of a hydroxy silyl enol ether with an aldehyde, leading to the formation of new carbon-carbon and carbon-oxygen bonds, as well as a quaternary center, with good diastereoselectivity. nih.govacs.org The reaction is tolerant of a variety of functional groups and provides a versatile route to substituted tetrahydropyrans. nih.govacs.org The stereochemical outcome of the cyclization is often consistent with a chair-like transition state. acs.org

This compound for C-C and C-Heteroatom Bond Formation

The formation of carbon-carbon (C-C) and carbon-heteroatom bonds is fundamental to the construction of complex organic molecules. This compound and related silyl compounds play a significant role in facilitating these crucial bond-forming events.

Construction of Complex Organic Frameworks

Silyl-functionalized compounds are instrumental in building complex molecular architectures. For instance, silane-functionalized metal-organic frameworks (MOFs) have been developed, demonstrating the versatility of silanes in creating structured materials. nih.gov In the realm of natural product synthesis, silyl groups can act as valuable directing groups or placeholders. Palladium-catalyzed cascade cyclizations of silylated bromoenynes provide a direct route to bicyclic silylated cyclohexadienes, which can be further transformed into bicyclic enones and phenols. researchgate.netrsc.orgrsc.org This strategy allows for the construction of fused-ring systems from acyclic precursors in a few steps. rsc.org

| Reaction Type | Substrates | Products | Key Features |

| Palladium-catalyzed cascade cyclization | Silylated bromoenynes and alkenylstannanes | Bicyclic silylated cyclohexadienes | Forms fused-ring systems. researchgate.netrsc.orgrsc.org |

| Silane (B1218182) functionalization of MOFs | Metal-oxo clusters and silanes | Silane-functionalized MOFs | Creates functional materials. nih.gov |

Selective Silylation of C-H Bonds

The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. This compound and other silanes can be employed in the selective silylation of both aromatic and aliphatic C-H bonds. escholarship.org For example, tributylsilane (B1588627) can undergo intramolecular C-H silylation in the presence of a platinum complex to form a five-membered ring product. escholarship.org This reaction can also be applied to the silylation of aromatic C-H bonds. escholarship.org

Furthermore, iridium-catalyzed silylations of unactivated C-H bonds have been developed. nih.gov These reactions can exhibit high site-selectivity, often targeting primary C-H bonds. nih.gov Rhodium catalysts have also been employed for the regioselective silylation of alkyl C-H bonds, with selectivity for the δ C-H bond relative to a hydroxyl group. nih.gov The resulting organosilanes are versatile intermediates that can be further functionalized. escholarship.org

Cascade Cyclization Reactions Utilizing Silylated Intermediates

Silylated intermediates are key players in powerful cascade cyclization reactions that rapidly build molecular complexity. A notable example is the palladium-catalyzed cascade cyclization of silylated bromoenynes. researchgate.netrsc.orgrsc.org In these reactions, a silyl group on an alkyne directs the cyclization process, leading to the formation of bicyclic systems. rsc.org The mechanism of these cascades can involve complex palladium-mediated isomerizations. researchgate.netrsc.org

Radical cascade reactions also leverage silylated compounds. For instance, a radical cascade triggered by tris(trimethylsilyl)silane (B43935) on enyne compounds leads to the formation of bicyclodihydrosiloles. nih.gov This process involves the addition of a silyl radical, a 5-exo-dig cyclization, and an intramolecular substitution on the silicon atom (SHi). nih.gov These cascade reactions demonstrate the power of silyl groups to control and direct complex transformations, enabling the efficient synthesis of intricate cyclic structures. researchgate.net

This compound in Asymmetric Synthesis and Chiral Induction

Enantioselective Crotylation and Related Reactions

The direct application of this compound as a primary reagent or catalyst in enantioselective crotylation reactions is not extensively documented in scientific literature. Asymmetric crotylation is a crucial carbon-carbon bond-forming reaction in organic synthesis for establishing stereocenters, and it typically employs chiral allylmetal or allylmetalloid reagents. nih.gov While various chiral silanes and boranes are central to these transformations, the specific role of this compound appears to be ancillary at best, likely serving as a precursor for other silylating agents or for the in-situ generation of more reactive tributylsilyl species.

Research in this area often focuses on chiral crotylsilanes which are synthesized and then used in Lewis acid-promoted reactions with aldehydes to produce homoallylic alcohols with high levels of stereocontrol. nih.govcore.ac.uk For instance, studies have explored the synthesis of enantioenriched homoallylic ethers through the use of chiral silane reagents prepared via asymmetric Si-H insertion, but these methods typically utilize hydrosilanes like tributylsilane, not this compound, as the starting material for the chiral reagent. nih.gov The development of highly efficient Lewis base catalysts for enantioselective crotylation has also been a significant area of research, primarily utilizing crotyltrichlorosilanes. core.ac.uk

Asymmetric Si-H Insertion Methodologies

Asymmetric silicon-hydrogen (Si-H) insertion is a powerful method for synthesizing chiral organosilanes, which are valuable intermediates in organic chemistry. researchgate.net These reactions typically involve the insertion of a metal carbene, generated from a diazo compound, into a Si-H bond of a prochiral hydrosilane, catalyzed by a chiral transition metal complex (e.g., rhodium or copper). nih.govnih.gov

The scientific literature provides limited evidence of this compound being directly employed as a substrate in these catalytic asymmetric Si-H insertion reactions. The substrate for this transformation is, by definition, a silane containing a Si-H bond (a hydrosilane). This compound lacks this requisite Si-H bond. Instead, research has focused on hydrosilanes such as tributylsilane, which can undergo enantioselective Si-H insertion to generate chiral silanes that are subsequently used in other synthetic transformations like crotylation reactions. nih.govescholarship.org Therefore, the role of this compound in this context would be indirect, potentially as a synthetic precursor to a tributylsilyl-containing compound that could be later modified to participate in such reactions.

This compound in Functional Group Interconversions and Protective Group Chemistry

This compound serves as a valuable reagent for functional group interconversions, most notably in the protection of hydroxyl groups. Its primary application in this area is as a silylating agent to introduce the tributylsilyl (TBS) group, converting alcohols into tributylsilyl ethers. This transformation is a cornerstone of protective group chemistry, which is essential in multi-step organic synthesis to mask the reactivity of sensitive functional groups. chemistry-chemists.comscribd.com

The conversion of an alcohol to a silyl ether is a functional group interconversion that temporarily changes the chemical properties of the hydroxyl group, rendering it inert to a variety of reaction conditions under which it would otherwise react. The tributylsilyl group, due to its steric bulk, offers robust protection.

The general reaction for the protection of an alcohol (R-OH) with this compound is typically carried out in the presence of a base. An amine base, such as triethylamine or imidazole, is commonly used to neutralize the hydrogen bromide (HBr) that is generated as a byproduct.

Reaction Scheme: R-OH + (n-Bu)₃SiBr + Base → R-O-Si(n-Bu)₃ + Base·HBr

The stability of the resulting tributylsilyl ether depends on the steric and electronic environment of the protected alcohol. This protecting group can be selectively removed (deprotection) under specific conditions, typically using a source of fluoride (B91410) ions (e.g., tetrabutylammonium (B224687) fluoride, TBAF) or acidic conditions, to regenerate the original hydroxyl group.

The utility of this compound as a silylating agent is highlighted in the following table, which illustrates its application in protecting various types of alcohols.

| Substrate Alcohol | Product (Tributylsilyl Ether) | Typical Reaction Conditions | Purpose of Protection |

| Primary Alcohol (e.g., 1-Butanol) | 1-(Tributylsilyloxy)butane | (n-Bu)₃SiBr, Imidazole, DMF | To prevent oxidation or participation in nucleophilic reactions. |

| Secondary Alcohol (e.g., Cyclohexanol) | (Tributylsilyloxy)cyclohexane | (n-Bu)₃SiBr, Triethylamine, CH₂Cl₂ | To allow selective reaction at other sites in the molecule. |

| Phenol (e.g., Phenol) | (Tributylsilyloxy)benzene | (n-Bu)₃SiBr, Pyridine | To protect the acidic proton and prevent electrophilic substitution on the ring. |

Advanced Spectroscopic and Computational Studies of Bromo Tributyl Silane

Spectroscopic Characterization and Mechanistic Elucidation

Spectroscopic methods are fundamental to the structural verification and real-time analysis of reactions involving Bromo(tributyl)silane. Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (FT-IR, Raman) offer complementary information, creating a comprehensive picture of the molecule's identity and dynamic behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for the structural elucidation of this compound and for monitoring the progress of reactions in which it participates. A combination of ¹H, ¹³C, and ²⁹Si NMR experiments allows for the unambiguous assignment of the molecule's structure. The tributyl groups give rise to characteristic signals in the ¹H and ¹³C NMR spectra, with chemical shifts and coupling patterns confirming their connectivity to the silicon atom.

In the context of reaction monitoring, variable-temperature (VT) NMR spectroscopy is particularly valuable for studying reaction kinetics and detecting transient intermediates. For instance, in palladium-catalyzed cascade cyclizations of related silylated bromoenynes, VT ¹H NMR has been instrumental in observing the conversion of reactants and the formation of intermediates and byproducts. rsc.orgresearchgate.netrsc.org This technique allows for the direct observation of species in solution, providing mechanistic insights that might otherwise be unattainable. rsc.orgresearchgate.net By acquiring spectra at specific time intervals, the reaction's half-life and potential induction periods can be determined. jhu.edu For a reaction involving this compound, one could similarly track the disappearance of its characteristic signals and the appearance of new signals corresponding to the product, allowing for a detailed mechanistic investigation. rsc.org

Table 1: Illustrative NMR Data for this compound Note: This table presents expected chemical shift ranges for this compound based on standard values for organosilanes. Actual values may vary based on solvent and experimental conditions.

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Information Provided |

| ¹H | 0.5 - 1.0 | Multiplet | Protons on carbons adjacent to silicon (α-CH₂) |

| 1.2 - 1.6 | Multiplets | Protons on internal carbons (β, γ-CH₂) | |

| 0.8 - 1.1 | Triplet | Terminal methyl protons (δ-CH₃) | |

| ¹³C | 10 - 20 | - | Carbons of the butyl chains |

| ²⁹Si | 20 - 40 | - | Silicon environment, highly sensitive to substituents |

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the bonding and functional groups within this compound. These two methods are often used in a complementary fashion because their selection rules differ; vibrations that are strong in FT-IR may be weak or absent in Raman, and vice versa. spectroscopyonline.com The intensity of an IR absorption is related to the change in the dipole moment during a vibration, while Raman intensity depends on the change in polarizability. cigrjournal.org

For this compound, the FT-IR spectrum would prominently feature absorptions corresponding to the C-H stretching and bending modes of the butyl chains. The Si-C bond vibrations would also be observable. The Si-Br stretching frequency is of particular interest for understanding the nature of this bond. This vibration is expected to appear in the low-frequency region of the spectrum.

Raman spectroscopy is especially effective for observing symmetric vibrations and bonds between heavy atoms. Therefore, the Si-Br stretch would likely produce a strong signal in the Raman spectrum. By analyzing the position and intensity of these vibrational modes, researchers can gain insight into bond strengths and molecular structure. researchgate.net Comparing experimental spectra with those predicted by computational models can further refine these assignments. core.ac.uk

Table 2: Characteristic Vibrational Frequencies for this compound Note: Frequencies are approximate and based on data for similar organosilicon compounds.

| Vibrational Mode | FT-IR Activity | Raman Activity | Approximate Wavenumber (cm⁻¹) |

| C-H Stretch (butyl) | Strong | Medium | 2850 - 2960 |

| C-H Bend (butyl) | Medium | Medium | 1380 - 1465 |

| Si-C Stretch | Medium | Strong | 600 - 800 |

| Si-Br Stretch | Medium | Strong | 300 - 500 |

Quantum Chemical and Computational Modeling of this compound Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have become essential tools for investigating the reactivity, electronic structure, and selectivity of chemical reactions at a molecular level.

Density Functional Theory (DFT) is a computational method used to model the electronic structure of molecules and to study reaction pathways. By applying DFT, researchers can calculate the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. researchgate.net This allows for the determination of activation energies (energy barriers), which are crucial for understanding reaction rates and feasibility.

For a reaction involving this compound, such as a nucleophilic substitution at the silicon center, DFT calculations could be used to model the entire reaction coordinate. Functionals like B3LYP, often paired with basis sets such as 6-31G(d) or larger, are commonly employed to locate the transition state structure and compute its energy. researchgate.netescholarship.org This approach can help distinguish between different possible mechanisms, such as a concerted (Sₙ2-Si) or a stepwise pathway involving a pentacoordinate silicon intermediate. Such computational studies have been successfully applied to understand mechanisms in rhodium-catalyzed silylation and cobalt-catalyzed hydrosilylation. escholarship.orgacs.org

The electronic structure of this compound dictates its intrinsic reactivity. DFT calculations provide access to key reactivity descriptors derived from the molecule's molecular orbitals (MOs). scirp.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs).

The energy and shape of the LUMO are particularly important for predicting the reactivity of this compound towards nucleophiles. The LUMO is expected to be localized primarily along the Si-Br bond axis, specifically an antibonding σ* orbital. Nucleophilic attack would target this orbital, leading to the cleavage of the Si-Br bond. Conversely, the HOMO indicates regions of higher electron density, which are susceptible to electrophilic attack. Analysis of the molecule's electrostatic potential (ESP) map can also visually identify electron-rich (negative potential, typically on the bromine atom) and electron-poor (positive potential, typically on the silicon atom) regions, further predicting sites for nucleophilic and electrophilic interactions. researchgate.net

Computational modeling is a powerful tool for predicting and explaining the selectivity (both regioselectivity and stereoselectivity) observed in chemical reactions. acs.org When this compound or a related derivative reacts with a molecule possessing multiple reactive sites, DFT calculations can determine the activation barriers for each possible reaction pathway. The pathway with the lowest energy barrier is predicted to be the major product channel, thus explaining the observed regioselectivity. acs.org

In cases involving the formation of new stereocenters, computational studies can elucidate the origins of stereoselectivity. For example, in radical reactions, the stereochemical outcome can be controlled by subtle differences in the transition state energies leading to different stereoisomers. researchgate.net By modeling the transition states for the formation of different diastereomers or enantiomers, the energy differences can be calculated, allowing for a prediction of the diastereomeric or enantiomeric ratio. These predictions can then be compared with experimental results to validate the proposed mechanistic model. escholarship.org

Future Directions and Emerging Research Avenues for Bromo Tributyl Silane

Development of Next-Generation Catalytic Systems for Bromo(tributyl)silane Transformations

The transformation of this compound and related organosilanes is heavily reliant on catalysis. Current research is geared towards developing more sustainable, efficient, and selective catalytic systems, moving beyond traditional precious metal catalysts.

A significant trend is the exploration of catalysts based on earth-abundant and inexpensive transition metals such as iron, cobalt, and nickel. frontiersin.orgnih.gov These metals offer a more sustainable alternative to precious metals like palladium and platinum, which have long dominated the field. nih.gov For instance, cobalt(I) complexes have been shown to be highly efficient precatalysts for transformations involving the activation of Si-H bonds, such as in hydrosilylation reactions. acs.org Iron-catalyzed systems have been developed for the dihydrosilylation of alkynes, demonstrating high efficiency and regioselectivity. frontiersin.org Nickel-catalyzed reductive cross-coupling reactions have also emerged as a powerful method for forming C-Si bonds from chlorosilanes, a strategy applicable to this compound chemistry. researchgate.net

The design and modification of ligands are crucial for controlling the regioselectivity and stereoselectivity of these transformations. frontiersin.org For example, in cobalt-catalyzed hydrosilylation, N-heterocyclic carbene (NHC) ligands have been instrumental. nih.gov Similarly, palladium-catalyzed cross-coupling reactions of benzylsilanes with aryl halides have been successfully developed using specific ligands like Nixantphos. acs.org The development of catalysts that remain stable and active under various conditions is a key industrial goal, with sol-gel entrapped catalysts showing promise for enhanced physical and chemical stability. nih.gov

| Catalyst Generation | Metal Center | Typical Reactions | Key Advantages/Developments | Reference |

|---|---|---|---|---|

| Traditional | Palladium (Pd), Platinum (Pt), Rhodium (Rh) | Cross-Coupling, Hydrosilylation | Well-established reactivity, high yields in many cases. | acs.orgsigmaaldrich.com |

| Next-Generation | Iron (Fe), Cobalt (Co), Nickel (Ni) | Hydrosilylation, Cross-Electrophile Coupling, Dihydrosilylation | Earth-abundant, lower cost, novel reactivity pathways. | frontiersin.orgnih.govacs.orgresearchgate.net |

| Ligand-Modified | Palladium (Pd), Cobalt (Co) | Asymmetric Hydrosilylation, Selective Cross-Coupling | Enhanced chemo-, regio-, and stereocontrol. | frontiersin.orgnih.govacs.org |

| Heterogeneous/Entrapped | Palladium (Pd) | Direct Arylation Polymerization, Suzuki-Miyaura Coupling | High operational stability, recyclability, suitable for flow chemistry. | nih.gov |

Exploration of Novel Reactivity Modes and Unprecedented Synthetic Applications

Researchers are actively seeking to expand the synthetic utility of this compound by uncovering new modes of reactivity. This involves moving beyond its traditional role as a protecting group and exploring its participation in more complex and previously inaccessible chemical transformations.

One area of significant progress is the palladium-catalyzed cascade cyclization of silylated bromoenynes. researchgate.netrsc.org This methodology provides a direct route to a variety of bicyclic silylated cyclohexadienes, which are challenging to synthesize through other methods. rsc.orgrsc.org These cascade reactions demonstrate the potential to construct complex molecular architectures starting from relatively simple silane-containing precursors. researchgate.net

Another emerging frontier is the direct C-H functionalization to form carbon-silicon bonds. caltech.edu Earth-abundant metal catalysts, such as those based on potassium, have been shown to facilitate the direct silylation of (hetero)aromatic C-H bonds, pointing towards more atom-economical synthetic routes that avoid pre-functionalization steps. caltech.edu Iridium-catalyzed intermolecular silylation of aromatic C-H bonds represents another significant advance, enabling the functionalization of electron-rich arenes that were previously difficult to silylate. escholarship.org

Furthermore, the development of cross-electrophile coupling reactions, particularly using nickel catalysis to couple chlorosilanes with organic electrophiles, has opened new avenues for C-Si bond formation under mild conditions. researchgate.net This strategy complements traditional methods and allows for the synthesis of structurally diverse organosilanes with excellent functional group tolerance. researchgate.net The principles of these reactions can be extended to this compound, expanding its application in constructing complex molecules.

Integration of this compound Chemistry with Flow Chemistry and Sustainable Synthesis Principles

The integration of green chemistry principles is a major driver in modern chemical synthesis. For this compound, this translates to the development of processes that are safer, more efficient, and environmentally benign. Flow chemistry, or continuous-flow processing, is a key enabling technology in this endeavor.

Flow microreactor systems have been successfully used for the selective and sequential functionalization of hydrosilanes via organolithium reactions, catalyzed by earth-abundant potassium tert-butoxide. sci-hub.se These systems allow for rapid reactions under mild conditions, often with reaction times of less than a minute. sci-hub.se The use of flow reactors can also enhance safety, especially when dealing with highly reactive reagents or hazardous intermediates. For example, a safe and straightforward protocol for bromination reactions has been developed in continuous flow, where hazardous molecular bromine is generated in situ and consumed immediately. vapourtec.com This approach avoids the storage and handling of bulk quantities of toxic reagents and is directly applicable to syntheses involving this compound.

The principles of sustainable synthesis are also being applied through the broader adoption of the direct process for producing organosilanes, which is more cost-effective and efficient on an industrial scale. mdpi.com Research continues to focus on chlorine-free synthesis routes, such as the direct reaction of silicon with alcohols, to further improve the environmental profile of silane (B1218182) production. mdpi.com The use of catalytic systems that are active in sustainable solvents, such as water or renewable organic solvents like ethyl lactate, is another important area of development. researchgate.net

| Approach | Description | Advantages | Reference |

|---|---|---|---|

| Continuous-Flow Silylation | Utilizes microreactors for rapid Si-H functionalization catalyzed by earth-abundant metals. | Short reaction times, precise reaction control, mild conditions, enhanced safety. | sci-hub.sersc.org |

| In Situ Reagent Generation | Hazardous reagents (e.g., Br2) are generated and consumed within the flow system. | Eliminates transport and storage of toxic chemicals, improves process safety. | vapourtec.com |

| Sustainable Catalysts | Employs earth-abundant metal catalysts (K, Fe, Co) and catalysts active in green solvents. | Reduces reliance on precious metals, minimizes environmental impact. | researchgate.netsci-hub.se |

| Atom-Economic Reactions | Focuses on synthetic methods like hydrosilylation that incorporate all atoms from the reactants into the final product. | Maximizes efficiency, minimizes waste generation. | frontiersin.org |

Advanced Computational and Data-Driven Approaches in the Study of this compound

Computational chemistry and data-driven methodologies are becoming indispensable tools for accelerating research in organosilane chemistry. These approaches provide deep mechanistic insights and predictive power that can guide experimental design.

Density Functional Theory (DFT) calculations are widely used to map reaction pathways and understand the energetic, structural, and electronic properties of reactants, transition states, and products. nih.gov For example, DFT studies have been crucial in elucidating the mechanisms of boron-silicon exchange reactions between silyl-substituted arenes and boron bromides. nih.gov Such computational analyses can also predict the reactivity of different halosilanes and their reaction mechanisms with other molecules. nih.gov Computational modeling can rationalize observed selectivity in catalytic reactions and inform the design of new, more effective catalysts. escholarship.orgresearchgate.net

Beyond mechanistic studies, there is a growing trend towards using machine learning (ML) and other data-driven approaches to predict the properties and performance of silanes. tandfonline.com By conducting molecular dynamics (MD) simulations on a subset of silane molecules and using the resulting data to train ML models, researchers can predict the properties of vast libraries of virtual compounds. tandfonline.com This high-throughput screening approach can rapidly identify molecules with desired characteristics, significantly accelerating the discovery of new materials. tandfonline.comescholarship.org These data-driven methods, combined with experimental validation, represent a powerful paradigm for the future of materials chemistry discovery, including applications involving this compound. escholarship.orgrsc.org

| Method | Application in Silane Chemistry | Key Insights Provided | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms for silylations and cross-coupling reactions. | Energetics of reaction pathways, transition state structures, electronic properties, rationalization of selectivity. | escholarship.orgnih.govnih.gov |

| Molecular Dynamics (MD) | Simulation of the mechanical and dynamic behavior of silane molecules and materials. | Failure mechanisms, energy absorption, interfacial interactions. | tandfonline.com |

| Machine Learning (ML) / Data-Driven Models | Prediction of chemical properties and reaction outcomes for large sets of silane molecules. | Structure-property relationships, high-throughput screening for material discovery, prediction of peak force performance. | tandfonline.comescholarship.orgrsc.org |

| Intrinsic Reaction Coordinate (IRC) | Characterization of transition states on the potential energy surface. | Confirmation that a calculated transition state connects the correct reactants and products. | nih.gov |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Bromo(tributyl)silane, and how can purity and structural integrity be verified experimentally?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution reactions involving tributylsilane and bromine sources. Key steps include controlling stoichiometry and reaction temperature to minimize side products. Purity verification requires gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) to confirm the absence of unreacted precursors or byproducts like tributylsilanol . For structural validation, Fourier-transform infrared spectroscopy (FT-IR) can identify Si-Br stretching vibrations (~550–600 cm⁻¹) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound in research settings?

- Methodological Answer : A multi-technique approach is recommended:

- NMR Spectroscopy : ²⁹Si NMR is critical for confirming the silicon environment (e.g., δ ~10–20 ppm for Si-Br).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns.

- FT-IR : Monitors functional groups (Si-Br, Si-C).

- Chromatography : GC or HPLC quantifies purity and detects residual solvents.

Cross-referencing data from these methods ensures accurate characterization .

Advanced Research Questions

Q. How can researchers design experiments to investigate the reactivity of this compound in cross-coupling reactions, particularly in silicon-carbon bond formation?

- Methodological Answer :

- Reaction Optimization : Use a factorial design to vary parameters (e.g., catalyst loading, solvent polarity, temperature). For example, highlights silane concentration as a dominant variable, which can be systematically tested.

- Mechanistic Probes : Employ kinetic studies and isotopic labeling (e.g., deuterated substrates) to elucidate reaction pathways.

- Analytical Validation : Track intermediates via in-situ NMR or X-ray crystallography (if crystalline derivatives form).

This approach balances empirical testing with mechanistic rigor .

Q. How should researchers address contradictions in reported data on this compound’s efficacy in surface treatments, such as adhesion promotion in composite materials?

- Methodological Answer : Contradictions often arise from variability in substrate pretreatment or silane application methods. To resolve discrepancies:

- Standardize Protocols : Adhere to ISO standards for surface preparation (e.g., ISO 4049 for dental ceramics, as in ).

- Control Variables : Fix hydrolysis time/pH (critical for silanol formation) and use contact angle measurements () to quantify wettability.

- Comparative Studies : Replicate conflicting studies under identical conditions to isolate variables (e.g., humidity, curing time).

Peer-reviewed replication and meta-analysis of datasets are essential .

Q. What advanced statistical methods are recommended for optimizing silane concentration and hydrolysis conditions in hybrid coating formulations?

- Methodological Answer : Response surface methodology (RSM) with a central composite design is effective for multi-variable optimization. For example:

- Variables : Silane concentration, hydrolysis time, and pH.

- Response Metrics : Contact angle (hydrophobicity), corrosion resistance (electrochemical impedance spectroscopy).

- Validation : Use ANOVA to assess model significance (R² > 0.8 indicates reliability, per ).

This approach balances efficiency with predictive accuracy .

Data Analysis and Experimental Design

Q. How can researchers critically evaluate the limitations of experimental designs in studies involving this compound?

- Methodological Answer :

- Identify Systematic Errors : For example, inconsistent silane hydrolysis due to ambient humidity fluctuations.

- Assay Sensitivity : Ensure analytical methods (e.g., NMR, MS) detect low-abundance byproducts.

- Power Analysis : Calculate sample sizes (e.g., using G*Power software) to avoid underpowered studies.

- Reference Standards : Use certified reference materials (CRMs) for instrument calibration.

Critique should align with frameworks like FINER (Feasible, Novel, Ethical, Relevant) to ensure robust design .

Tables for Quick Reference

| Key Analytical Techniques | Purpose | Critical Parameters |

|---|---|---|

| ²⁹Si NMR | Confirm Si-Br bonding | Chemical shift (δ ~10–20 ppm) |

| FT-IR | Detect Si-Br stretch | Wavenumber (~550–600 cm⁻¹) |

| HRMS | Validate molecular weight | Mass accuracy (<5 ppm error) |

| Experimental Design Pitfalls | Mitigation Strategies |

|---|---|

| Variable hydrolysis conditions | Use controlled humidity chambers |

| Insufficient purity validation | Combine GC/MS with NMR |

| Small sample sizes (n < 5) | Apply power analysis pre-study |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.